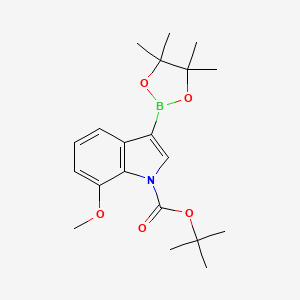

tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

This compound is a boron-containing indole derivative widely used in pharmaceutical synthesis and cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen, a methoxy substituent at the 7-position, and a pinacol boronate ester at the 3-position (C20H28BNO5; MW 373.26, CAS 1218790-26-1) . The boronate group enables its use as a key intermediate in synthesizing biaryl structures, which are prevalent in drug discovery. Applications include the development of positron emission tomography (PET) tracers for imaging vasopressin receptors and Mycobacterium tuberculosis inhibitors .

Properties

IUPAC Name |

tert-butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-14(13-10-9-11-15(24-8)16(13)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVNJKPEAWTIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682302 | |

| Record name | tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-26-1 | |

| Record name | 1,1-Dimethylethyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is introduced through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carbonyl group.

Reduction: Reduction reactions can target the indole core, potentially reducing double bonds within the structure.

Substitution: The compound can participate in substitution reactions, especially at the boron center of the dioxaborolane moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in a fully saturated indole derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its indole core is particularly interesting for studying tryptophan metabolism and related biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The indole core is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are important in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Indoles

Key Findings :

- Reactivity : The 7-methoxy derivative demonstrates higher utility in radiochemistry due to its compatibility with 18F-fluorination protocols, yielding PET tracers like 5-[18F]F-AMT in 15% radiochemical yield (RCY) .

- Steric Effects : The 5-methoxy isomer may exhibit reduced steric hindrance at the boronate site, enhancing coupling efficiency in certain Suzuki reactions .

Methyl-Substituted Analogs

Key Findings :

- Electronic Effects : Methyl groups at the 7- or 2-positions reduce electron density compared to methoxy, altering reactivity in cross-couplings. For example, methyl-substituted analogs are less polar, improving solubility in organic solvents .

- Synthetic Yield : Methyl derivatives are often synthesized in higher yields (e.g., 75% for tert-butyl (E)-3-(2-borovinyl)indole-1-carboxylate) compared to methoxy analogs, likely due to simplified purification .

Core Structure Variations

Key Findings :

- Indazole vs. Indole : Indazole-based boronates exhibit enhanced metabolic stability in vivo, making them preferable for drug candidates targeting intracellular enzymes .

- Isoindoline Derivatives : The isoindoline core introduces conformational rigidity, improving binding affinity in protease inhibitors but reducing reactivity in cross-couplings due to steric constraints .

Biological Activity

Tert-butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS Number: 1218790-26-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 373.26 g/mol

- Structure : The compound features an indole core with a tert-butyl ester and a dioxaborolane moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 7-methoxyindole derivatives may exhibit anticancer activity. For instance:

- Inhibition of Kinase Activity : The compound's structural similarity to known kinase inhibitors suggests potential activity against various receptor tyrosine kinases (RTKs) involved in cancer progression. This is particularly relevant for targeting mutations in proteins like KIT and PDGFRA that are implicated in gastrointestinal stromal tumors (GISTs) .

The proposed mechanism of action involves:

- Inhibition of Tumor Cell Proliferation : By targeting specific kinases, the compound could inhibit signaling pathways essential for tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Synthesis Methods

The synthesis of tert-butyl 7-methoxyindole derivatives typically involves:

- Boronate Ester Formation : The incorporation of the dioxaborolane moiety can be achieved through reactions involving boronic acids and appropriate alcohols or phenols.

- Indole Derivative Synthesis : Starting from commercially available indole derivatives, functionalization at the 7-position can be performed using various electrophilic substitution methods.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or electrophotocatalytic methods. For example, describes a protocol using chlorinated or brominated aromatic precursors, with yields varying significantly between starting materials. Silica gel chromatography is employed for purification. Key

| Starting Material | Yield (Chloro) | Yield (Bromo) |

|---|---|---|

| Chloroarene | 32% | - |

| Bromoarene | - | 65% |

| Optimization involves selecting brominated precursors for higher yields due to better leaving-group reactivity . |

Q. How is the compound characterized after synthesis?

Methodological Answer: Structural confirmation requires 1H NMR , 13C NMR , and mass spectrometry (DART) . For instance:

- 1H NMR : Signals at δ 1.3–1.4 ppm (tert-butyl group) and δ 3.8–3.9 ppm (methoxy group).

- MS (DART) : Exact mass matches calculated values (e.g., [M+H]+ 385.2). Discrepancies in peak integration or splitting may indicate impurities; repeating under deuterated solvents or using 2D NMR (e.g., HSQC) resolves ambiguities .

Q. What are the recommended safety precautions when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes ( ). Safety Data Sheets (SDS) highlight limited toxicity data; assume acute toxicity and handle only by trained personnel .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in cross-coupling reactions?

Methodological Answer: Yield optimization strategies include:

- Catalyst Screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings ( ).

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance boronate stability.

- Temperature Control : Reactions at 60–80°C minimize side-product formation. reports failed reactions under General Procedure A, suggesting steric hindrance from the indole scaffold. Adjusting ligand bulk (e.g., XPhos) or microwave-assisted heating may improve efficiency .

Q. What analytical methods are used to resolve contradictions in reported spectroscopic data?

Methodological Answer: Discrepancies in NMR or MS data arise from:

- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity Peaks : Use preparative HPLC to isolate pure fractions.

- High-Resolution MS : Confirm molecular formula (e.g., HRMS-ESI for [M+Na]+). emphasizes 2D NMR (COSY, HMBC) to assign indole ring protons and verify boronate ester integrity .

Q. What strategies mitigate steric hindrance in palladium-catalyzed reactions involving this compound?

Methodological Answer: Steric challenges from the tert-butyl and dioxaborolane groups require:

- Ligand Design : Bulky ligands (e.g., SPhos) prevent catalyst deactivation.

- Microwave Irradiation : Accelerates reaction kinetics, reducing decomposition.

- Pre-activation : Convert the boronate ester to a trifluoroborate salt for enhanced reactivity. notes that aryl chlorides (vs. bromides) may require higher catalyst loadings (5–10 mol%) for efficient coupling .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.